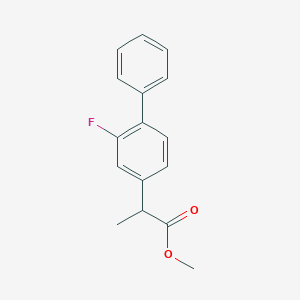

Flurbiprofen methyl ester

概要

説明

Synthesis Analysis

The synthesis of flurbiprofen methyl ester involves various chemical reactions aimed at altering its structure to improve its pharmacokinetic properties while retaining its therapeutic efficacy. Notably, ester prodrugs of flurbiprofen, including the methyl ester, have been synthesized to reduce gastrointestinal side effects. These prodrugs undergo plasma hydrolysis, reverting to the active parent drug upon entering systemic circulation (R. Mohan & C. Ramaa, 2007). Additionally, a highly enantioselective synthesis method for (S)-flurbiprofen methyl ester from commercially available precursors demonstrates the chemical versatility and potential for efficient production of this compound (G. J. Harkness & M. Clarke, 2017).

Molecular Structure Analysis

The molecular structure of flurbiprofen methyl ester is crucial for its biological activity and pharmacokinetics. The modification from flurbiprofen to its methyl ester form affects its solubility, absorption, and interaction with biological targets. Computational molecular docking studies can provide insight into the molecular arrangement of flurbiprofen methyl ester and its interactions with proteins, potentially revealing the mechanistic basis of its altered biological effects compared to flurbiprofen.

Chemical Reactions and Properties

Flurbiprofen methyl ester participates in various chemical reactions that influence its stability, solubility, and biological activity. The ester bond in flurbiprofen methyl ester makes it susceptible to hydrolysis, a reaction that is key to its conversion back to the active parent drug in biological systems. The rate of hydrolysis and the consequent release of flurbiprofen can be influenced by the chemical structure of the ester, the presence of enzymes, and the pH of the surrounding environment.

Physical Properties Analysis

The physical properties of flurbiprofen methyl ester, such as its melting point, solubility in different solvents, and crystalline structure, are important for its formulation and delivery. The supercritical fluid technology has been explored for the preparation of flurbiprofen-methyl-β-cyclodextrin inclusion complexes, enhancing its solubility and dissolution properties, indicative of the innovative approaches to improve its physical properties (Shashi Ravi Suman Rudrangi et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, define the pharmacological profile of flurbiprofen methyl ester. Its ability to form inclusion complexes, undergo enzymatic hydrolysis, and interact with proteins such as human serum albumin highlights the complexity of its behavior in biological systems. The stereoselective binding of its enantiomers to human serum albumin, for instance, underscores the importance of its chiral properties in its pharmacokinetics and pharmacodynamics (I. Lammers et al., 2012).

科学的研究の応用

1. Behavior Study of Flurbiprofen

- Summary of Application: Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), was tested for its propensity to undergo the self-disproportionation of enantiomers (SDE) phenomenon by various forms of chromatography and sublimation .

- Methods of Application: The study used various forms of chromatography such as routine gravity-driven column chromatography, medium-pressure liquid chromatography (MPLC), preparative thin-layer chromatography (PTLC), and size-exclusion chromatography (SEC), as well as sublimation . Nuclear magnetic resonance (NMR) in various solvents was also used .

- Results: The study found that flurbiprofen exhibited the phenomenon of self-induced diastereomeric anisochronism (SIDA). The preferred intermolecular association was found to be solvent dependent .

2. Local Injection of Flurbiprofen Ester Microspheres

- Summary of Application: The study investigated the efficacy and safety of a local injection of Flurbiprofen Ester Lipid microspheres into the inflammatory model of femoral shaft closed fractures in rats .

- Methods of Application: A systemic inflammatory model was induced in SD rats by closed femoral shaft fracture. The rats were then divided into groups and given intramuscular or intravenous injections of Flurbiprofen Ester microspheres at different time points .

- Results: The study found that fracture rats with a local injection of Flurbiprofen Ester microspheres showed lower inflammation levels measured by COX-1, CRP, and TNF-α compared with the control group .

3. Synthesis of L-Ascorbyl Flurbiprofenate

- Summary of Application: The study reported that -flurbiprofen and -flurbiprofen have the same physiological activity in prevention of the development of Alzheimer’s disease but -flurbiprofen has reduced side effects related to inhibition of cyclooxygenase (COX) .

- Methods of Application: The study involved the synthesis of L-Ascorbyl Flurbiprofenate .

- Results: The study found that -flurbiprofen has reduced side effects related to inhibition of cyclooxygenase (COX) .

4. Inhibition of Prostaglandin G/H Synthase

- Summary of Application: Flurbiprofen Methyl Ester is known to inhibit the activity of Prostaglandin G/H synthase .

- Methods of Application: The exact methods of application are not specified in the source, but it typically involves biochemical assays to measure the activity of the enzyme in the presence of the compound .

- Results: The compound was found to inhibit the activity of Prostaglandin G/H synthase, which is involved in inflammation and pain pathways .

5. Treatment of Osteoarthritis and Rheumatoid Arthritis

- Summary of Application: Flurbiprofen is used for the symptomatic treatment of rheumatoid arthritis, osteoarthritis and anklylosing spondylitis .

- Methods of Application: The compound is administered orally for these indications .

- Results: Patients receiving Flurbiprofen showed improvement in symptoms associated with these conditions .

6. Anti-inflammatory and Analgesic Role

- Summary of Application: Flurbiprofen plays an anti-inflammatory and analgesic role by inhibiting the activity of prostaglandin synthase cyclooxygenase .

- Methods of Application: The compound is administered orally or topically depending on the condition being treated .

- Results: The compound has powerful anti-inflammatory, analgesic and antipyretic functions, with a small therapeutic dose and low side effects .

7. Inhibition of Prostaglandin G/H Synthase

- Summary of Application: Flurbiprofen Methyl Ester is known to inhibit the activity of Prostaglandin G/H synthase .

- Methods of Application: The exact methods of application are not specified in the source, but it typically involves biochemical assays to measure the activity of the enzyme in the presence of the compound .

- Results: The compound was found to inhibit the activity of Prostaglandin G/H synthase, which is involved in inflammation and pain pathways .

8. Treatment of Osteoarthritis and Rheumatoid Arthritis

- Summary of Application: Flurbiprofen is used for the symptomatic treatment of rheumatoid arthritis, osteoarthritis and anklylosing spondylitis .

- Methods of Application: The compound is administered orally for these indications .

- Results: Patients receiving Flurbiprofen showed improvement in symptoms associated with these conditions .

9. Anti-inflammatory and Analgesic Role

- Summary of Application: Flurbiprofen plays an anti-inflammatory and analgesic role by inhibiting the activity of prostaglandin synthase cyclooxygenase .

- Methods of Application: The compound is administered orally or topically depending on the condition being treated .

- Results: The compound has powerful anti-inflammatory, analgesic and antipyretic functions, with a small therapeutic dose and low side effects .

Safety And Hazards

特性

IUPAC Name |

methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-11(16(18)19-2)13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJBKHZROFMSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274416 | |

| Record name | Flurbiprofen methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flurbiprofen methyl ester | |

CAS RN |

66202-86-6 | |

| Record name | Flurbiprofen methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

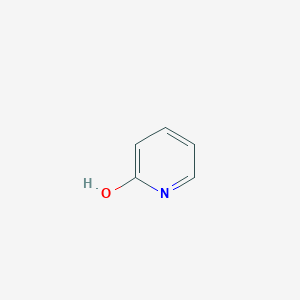

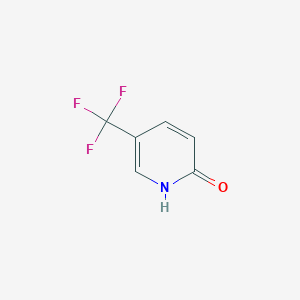

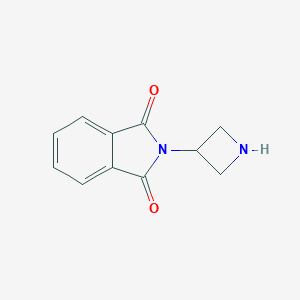

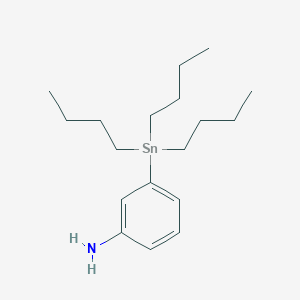

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)

![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)

![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)

![7-Aminobenzo[A]pyrene](/img/structure/B17798.png)